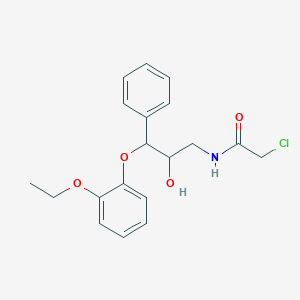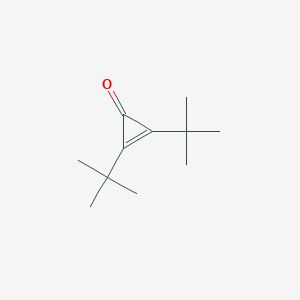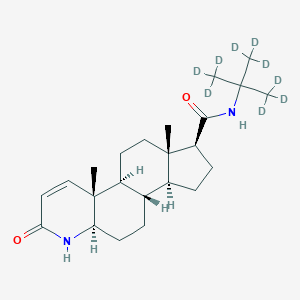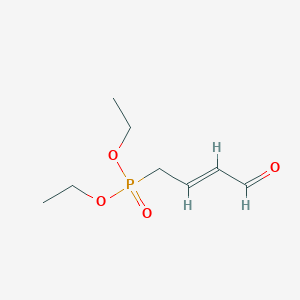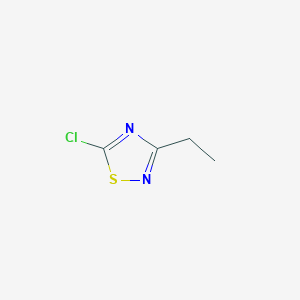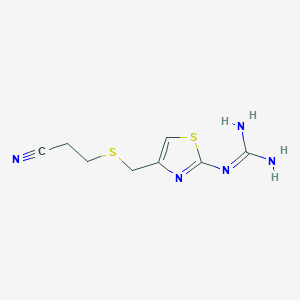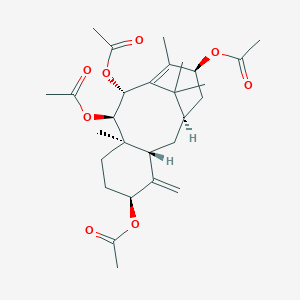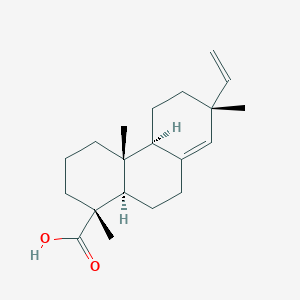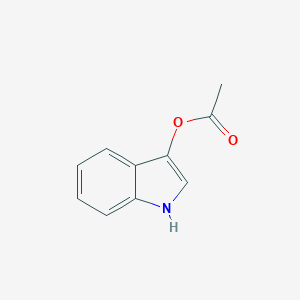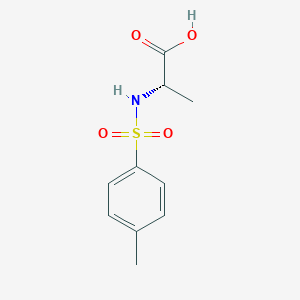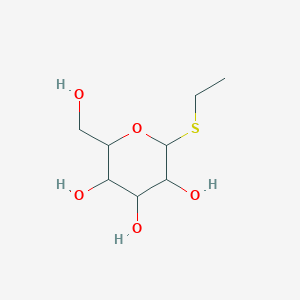
Ethyl beta-D-thioglucoside
説明
Ethyl beta-D-thioglucoside is a thioglycoside compound with the molecular formula C8H16O5S. It is a derivative of glucose where the hydroxyl group at the anomeric carbon is replaced by an ethylthio group. This compound is known for its stability and resistance to enzymatic hydrolysis, making it a valuable tool in various biochemical and synthetic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl beta-D-thioglucoside typically involves the reaction of glucose pentaacetate with ethanethiol in the presence of a catalytic amount of triflic acid. The reaction is carried out in dichloromethane at low temperatures (0°C) to ensure high yields and selectivity . The general reaction scheme is as follows:
Glucose pentaacetate+EthanethiolTriflic acidEthyl beta-D-thioglucoside+By-products
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process involves careful control of temperature, reactant concentrations, and reaction time to maximize the production of the desired thioglycoside .
化学反応の分析
Types of Reactions: Ethyl beta-D-thioglucoside undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioglycoside to its corresponding alcohol.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thioglycosides depending on the nucleophile used.
科学的研究の応用
Ethyl beta-D-thioglucoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is employed in studies involving glycosylation processes and enzyme inhibition.
Medicine: It serves as a model compound in drug development and pharmacokinetic studies.
作用機序
The mechanism of action of ethyl beta-D-thioglucoside involves its interaction with specific molecular targets, primarily enzymes involved in glycosylation. The ethylthio group provides resistance to enzymatic hydrolysis, allowing the compound to act as an inhibitor or substrate mimic in biochemical assays. The pathways involved include the inhibition of glycosidases and the modulation of glycosyltransferase activities .
類似化合物との比較
- Methyl beta-D-thioglucoside
- Phenyl beta-D-thioglucoside
- Allyl beta-D-thioglucoside
Comparison: this compound is unique due to its ethylthio group, which provides a balance between hydrophobicity and hydrophilicity, making it more versatile in various applications compared to its methyl or phenyl counterparts. The ethyl group also imparts better stability and resistance to hydrolysis, enhancing its utility in long-term studies and industrial applications .
特性
IUPAC Name |
2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAHFVCHPSPXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322045 | |
| Record name | Ethyl 1-thiohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7473-36-1 | |
| Record name | Glucopyranoside, .beta.-D- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 1-thiohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


